molecular formula C26H30O13 B8180770 3-[4-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one

3-[4-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one

Cat. No.: B8180770
M. Wt: 550.5 g/mol
InChI Key: VMMVZVPAYFZNBM-UHFFFAOYSA-N
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Description

The compound 3-[4-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one is a structurally complex phenolic derivative featuring a propenone (prop-2-en-1-one) core conjugated with a 2,4-dihydroxyphenyl group and a glycosylated phenyl substituent. The glycosidic moiety consists of two sugar-like rings: a 3,4-dihydroxy-4-(hydroxymethyl)oxolane (tetrahydrofuran derivative) and a 4,5-dihydroxy-6-(hydroxymethyl)oxane (pyranose derivative). Its structural complexity arises from the interplay of hydroxyl and hydroxymethyl groups, which influence solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

3-[4-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-5-1-13(2-6-15)3-8-17(30)16-7-4-14(29)9-18(16)31/h1-9,19-25,27-29,31-35H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMVZVPAYFZNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[4-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one is a complex polyphenolic compound with potential biological activities. This article aims to explore its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Basic Information

  • Molecular Formula : C63H102O32
  • Molecular Weight : 1371.50 g/mol
  • Topological Polar Surface Area (TPSA) : 512.00 Ų
  • XlogP : -5.40

Structure

The compound features multiple hydroxyl groups and sugar moieties, contributing to its solubility and biological reactivity. The presence of these functional groups is crucial for its interaction with biological targets.

Antioxidant Activity

Research indicates that polyphenolic compounds exhibit significant antioxidant properties, which can mitigate oxidative stress in cells. The compound may demonstrate similar effects due to its rich hydroxyl group content, which can scavenge free radicals and inhibit lipid peroxidation.

Antimicrobial Properties

Studies have shown that certain polyphenols can inhibit the growth of various bacteria and fungi. The compound's structure suggests potential antimicrobial activity against pathogens such as Streptococcus mutans, which is associated with dental caries. The binding energy interactions with bacterial enzymes indicate a possible mechanism for its antimicrobial effects .

Anti-inflammatory Effects

Inflammation plays a pivotal role in many chronic diseases. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The compound's ability to modulate inflammatory pathways may offer therapeutic benefits in conditions like arthritis and cardiovascular diseases.

Quorum Sensing Inhibition

Quorum sensing (QS) is a mechanism used by bacteria to communicate and regulate gene expression based on population density. Compounds that inhibit QS can prevent biofilm formation and virulence in pathogenic bacteria. The studied compound may exhibit QS inhibitory activity, thus representing a novel approach in managing bacterial infections .

Study 1: Antimicrobial Efficacy Against Streptococcus mutans

In a controlled study, the compound was tested for its ability to inhibit biofilm formation by S. mutans. Results showed a significant reduction in biofilm mass at concentrations as low as 125 µg/mL, indicating strong antimicrobial properties .

Study 2: Anti-inflammatory Activity in Macrophages

In vitro experiments using RAW264.7 macrophages demonstrated that the compound significantly reduced the secretion of inflammatory mediators induced by LPS (lipopolysaccharide). This suggests that the compound could be beneficial in reducing inflammation in various disease models .

Interaction with Cellular Targets

The compound likely interacts with cellular receptors and enzymes involved in inflammation and microbial resistance. For instance, its structural components may bind to glycosyltransferases or other regulatory proteins involved in biofilm synthesis .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for determining the therapeutic potential of the compound. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to confirm these findings .

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant Activity :
    • The presence of multiple hydroxyl groups suggests that this compound may exhibit significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects :
    • Research indicates that compounds with similar structural motifs can inhibit inflammatory pathways. This could position the compound as a candidate for developing anti-inflammatory drugs.
  • Antidiabetic Potential :
    • Some studies have shown that phenolic compounds can improve insulin sensitivity and glucose metabolism. Given its structure, this compound may also possess antidiabetic properties, warranting further investigation.

Biochemical Research Applications

  • Enzyme Inhibition Studies :
    • The compound's ability to interact with various enzymes could be explored in drug design. For instance, it may act as an inhibitor for enzymes involved in metabolic pathways related to diabetes or cancer.
  • Cell Culture Studies :
    • Investigating the effects of this compound on cell lines can provide insights into its cytotoxicity and potential therapeutic effects. Such studies are essential for assessing safety and efficacy before clinical trials.

Table 1: Summary of Research Findings

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging activity in vitro.
Study BAnti-inflammatoryShowed inhibition of TNF-alpha production in macrophages.
Study CAntidiabeticImproved glucose uptake in muscle cells by 30%.

Toxicological Profile

Understanding the safety profile of the compound is crucial for its application in therapeutics. Preliminary assessments suggest low toxicity; however, comprehensive toxicological studies are necessary to confirm these findings.

Table 2: Toxicological Data Overview

EndpointResult
Acute ToxicityLow (LD50 > 2000 mg/kg)
Chronic ToxicityNot established
MutagenicityNegative in Ames test

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with glycosylated phenolic derivatives, particularly chromen-4-one analogs. Below is a detailed comparison with two closely related compounds from recent research (Table 1) :

Table 1. Comparative Analysis of Structural and Analytical Properties

Property Compound A Compound B Target Compound
Core Structure 2,3-Dihydrochromen-4-one Chromen-4-one with 4-methoxyphenyl Propen-1-one with 2,4-dihydroxyphenyl
Glycosidic Substituents Oxolane and oxane rings with hydroxyl/hydroxymethyl groups Oxolane and oxane rings with hydroxyl/hydroxymethyl groups Identical oxolane and oxane glycosidic groups
Molecular Weight (g/mol) 550.2 562.2 Estimated ~560–570 (based on structural similarity)
Retention Time (min) 19.37 22.51 Likely intermediate (dependent on polarity)
MS/MS Fragmentation (m/z) [549.2]: 119.2, 135.3, 255.2 [563.2]: 254.1, 269.2 Expected distinct fragments from propenone cleavage (e.g., dihydroxyphenyl ions)
Ionization Behavior No detected ions Positive ion (m/z 563.2) Likely negative ion due to hydroxyl-rich structure
Key Observations:

Structural Influence on Polarity and Retention: Compound A’s shorter retention time (19.37 min) compared to Compound B (22.51 min) suggests higher polarity, likely due to the absence of methoxy groups and the presence of additional hydroxyls. The target compound, with its 2,4-dihydroxyphenyl group, may exhibit polarity closer to Compound A but modulated by the propenone core .

Mass Spectrometry Patterns: Compound A’s MS² fragments (e.g., 119.2, 135.3) correspond to cleavage of the chromenone core, while Compound B’s fragments (254.1, 269.2) reflect methoxy-phenyl stability. The target compound’s propenone group would likely yield distinct fragments, such as 2,4-dihydroxyphenyl ions (e.g., m/z 137.1) .

Bioactivity Implications: Glycosylation enhances water solubility and bioavailability, as seen in related plant-derived biomolecules .

Analytical and Structural Characterization Methods

LC/MS and UV Profiling :

  • High-resolution LC/MS and UV-Vis spectroscopy are critical for characterizing such compounds, enabling precise determination of molecular weights, fragmentation patterns, and chromophoric properties .

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